molecular formula C4H8Cl2O3S B12070938 Bis(2-chloroethyl) sulfite CAS No. 62516-55-6

Bis(2-chloroethyl) sulfite

Cat. No.: B12070938
CAS No.: 62516-55-6
M. Wt: 207.07 g/mol
InChI Key: GOAGUIZMJMWVOE-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl) sulfite (CAS 62516-55-6) is an organosulfur compound with the molecular formula C4H8Cl2O3S and a molecular weight of 207.07 g/mol . It serves as a specialized chemical reagent in research and development, primarily valued as a potential building block in organic synthesis and method development. Researchers can utilize this compound to explore novel synthetic pathways or as an intermediate in the preparation of more complex molecules. Its structure, featuring both sulfite and chloroethyl functional groups, makes it a subject of interest for studying its reactivity, particularly in nucleophilic substitution and esterification reactions. As a sulfite ester, its properties and applications are distinct from those of the similarly named but different compound, sulfur mustard (bis(2-chloroethyl) sulfide) . This product is intended for use by qualified laboratory professionals only. It is strictly for research purposes and is not approved for diagnostic, therapeutic, or human use. Please refer to the safety data sheet for proper handling, storage, and disposal information.

Properties

CAS No.

62516-55-6

Molecular Formula

C4H8Cl2O3S

Molecular Weight

207.07 g/mol

IUPAC Name

bis(2-chloroethyl) sulfite

InChI

InChI=1S/C4H8Cl2O3S/c5-1-3-8-10(7)9-4-2-6/h1-4H2

InChI Key

GOAGUIZMJMWVOE-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OS(=O)OCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfur Mustard (Bis(2-chloroethyl) Sulfide)

  • Formula : $ \text{C}4\text{H}8\text{Cl}_2\text{S} $.
  • Structure : Two 2-chloroethyl groups bonded to a sulfur atom.
  • Properties : Oily liquid, garlic-like odor, vesicant (blistering agent) .
  • Applications : Chemical warfare agent (HD, Agent Yellow Cross) .
  • Toxicity : Causes severe skin, eye, and respiratory damage; alkylates DNA and proteins, leading to cytotoxicity .
  • Stability : Degrades slowly in water; persists in soil .

Bis(2-chloroethyl) Ether

  • Formula : $ \text{C}4\text{H}8\text{Cl}_2\text{O} $.
  • Structure : Two 2-chloroethyl groups linked by an oxygen atom.
  • Properties : Clear liquid, molecular weight 143.01 g/mol, density 1.22 g/cm³ .
  • Toxicity: Irritant; suspected carcinogen (EPA classification) .

2-(p-tert-Butylphenoxy) Isopropyl 2-Chloroethyl Sulfite (Aramite)

  • Formula : $ \text{C}{17}\text{H}{25}\text{Cl}\text{O}_4\text{S} $.
  • Structure : 2-chloroethyl sulfite ester with bulky aromatic and isopropyl groups.
  • Applications : Acaricide (pesticide) .
  • Toxicity : Acute oral LD₅₀ in rats: 3.9 g/kg; chronic exposure linked to liver and thyroid damage .

1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea (CCNU)

  • Formula : $ \text{C}9\text{H}{16}\text{Cl}\text{N}3\text{O}2 $.
  • Structure : Nitrosourea with a 2-chloroethyl group.
  • Applications : Anticancer agent (alkylates DNA, inhibits DNA synthesis) .
  • Pharmacokinetics : Rapid degradation in plasma (half-life ~5 minutes); crosses blood-brain barrier .
  • Metabolism : Generates reactive isocyanates and alkylating species .

Nitrogen Mustards (e.g., HN2: Bis(2-chloroethyl)methylamine)

  • Formula : $ \text{C}5\text{H}{11}\text{Cl}_2\text{N} $.
  • Structure : Two 2-chloroethyl groups bonded to a tertiary amine.
  • Applications: Chemotherapy (non-Hodgkin’s lymphoma); military use (vesicant) .
  • Mechanism : Forms DNA crosslinks via aziridinium intermediates .

Tris(2-chloroethyl) Phosphate

  • Formula : $ \text{C}6\text{H}{12}\text{Cl}3\text{O}4\text{P} $.
  • Structure : Phosphate ester with three 2-chloroethyl groups.
  • Applications : Flame retardant in plastics and textiles .
  • Toxicity: Suspected carcinogen; detected in environmental samples (water, air) .

Comparative Data Table

Compound Formula Molecular Weight (g/mol) Key Applications Toxicity Profile Key References
Bis(2-chloroethyl) sulfite $ \text{C}4\text{H}8\text{Cl}2\text{O}3\text{S} $ 207.08 (theoretical) Not documented Unknown -
Sulfur mustard $ \text{C}4\text{H}8\text{Cl}_2\text{S} $ 159.08 Chemical warfare Vesicant, DNA alkylation
Bis(2-chloroethyl) ether $ \text{C}4\text{H}8\text{Cl}_2\text{O} $ 143.01 Solvent (historical) Irritant, carcinogen
Aramite $ \text{C}{17}\text{H}{25}\text{Cl}\text{O}_4\text{S} $ 361.90 Acaricide Hepatotoxic, thyroid effects
CCNU $ \text{C}9\text{H}{16}\text{Cl}\text{N}3\text{O}2 $ 234.70 Anticancer therapy Myelosuppression, nephrotoxicity
HN2 (Nitrogen mustard) $ \text{C}5\text{H}{11}\text{Cl}_2\text{N} $ 156.06 Chemotherapy, warfare DNA crosslinking, immunosuppression
Tris(2-chloroethyl) phosphate $ \text{C}6\text{H}{12}\text{Cl}3\text{O}4\text{P} $ 285.49 Flame retardant Environmental persistence, carcinogenicity

Key Research Findings

  • Sulfur Mustard : Forms S⋯S dimers in the solid state, enhancing stability . Degrades to thiodiglycol and hydrochloric acid in aqueous environments .
  • CCNU : Binds preferentially to proteins via cyclohexylcarbamoylation and alkylates nucleic acids, suggesting dual mechanisms of action .
  • Aramite: Chronic exposure in rats caused thyroid hyperplasia and hepatocellular carcinoma, leading to regulatory restrictions .
  • Nitrogen Mustards : Reference standards for HN2 are tightly controlled under international disarmament treaties .

Biological Activity

Bis(2-chloroethyl) sulfite, also known as sulfur mustard or mustard gas, is a potent chemical compound primarily recognized for its use as a chemical warfare agent. It exhibits significant biological activity, particularly as a cytotoxic and vesicant agent. This article delves into the biological mechanisms, toxicological effects, and relevant case studies associated with this compound.

This compound has the molecular formula (ClCH2CH2)2S(ClCH_2CH_2)_2S. It is a bifunctional alkylating agent that can form covalent bonds with DNA, RNA, and proteins, leading to cellular damage and death. Its reactivity is attributed to its ability to generate reactive intermediates that interact with nucleophilic sites in biomolecules.

The primary mechanism of action for this compound involves:

  • Alkylation of DNA : This process leads to mutations and ultimately cell death.
  • Oxidative Stress : Exposure induces oxidative stress, activating inflammatory pathways that contribute to tissue damage.
  • Inflammatory Response : The compound triggers an immune response characterized by the infiltration of neutrophils and macrophages, leading to further tissue injury.

Toxicological Effects

The biological activity of this compound manifests in various toxicological effects:

  • Skin Injury : Contact with the skin results in severe burns and blistering. Histopathological studies have shown increased epidermal thickness and inflammatory cell infiltration following exposure .
  • Respiratory Damage : Inhalation can cause acute respiratory distress syndrome (ARDS), pulmonary fibrosis, and chronic obstructive pulmonary disease (COPD). A study indicated that survivors of high-dose exposure often present with long-term respiratory complications .
  • Carcinogenic Potential : Research indicates a potential link between exposure to sulfur mustard and increased cancer risk, particularly in the respiratory system. Elevated levels of inflammatory markers such as IL-6 have been observed in affected individuals .

Case Studies

Several studies have documented the biological effects of this compound:

  • Skin Injury in Animal Models :
    • A study on male SKH-1 hairless mice demonstrated that exposure to 2-chloroethyl ethyl sulfide (CEES), a less toxic analog, caused significant skin inflammation and microvesication. Histological analysis revealed increased epidermal thickness and apoptotic cell death within 48 hours post-exposure .
  • Respiratory Complications :
    • Research involving veterans exposed to sulfur mustard during warfare highlighted long-term respiratory issues, including chronic bronchitis and pulmonary fibrosis. Elevated serum levels of inflammatory cytokines were noted, suggesting ongoing immune activation long after initial exposure .
  • Cancer Incidence :
    • Epidemiological studies have reported an increased incidence of lung cancer among individuals exposed to sulfur mustard. The International Agency for Research on Cancer (IARC) has classified it as possibly carcinogenic due to its mutagenic properties observed in experimental models .

Data Table: Summary of Biological Effects

Biological EffectDescriptionStudy Reference
Skin InjurySevere burns, blistering; increased epidermal thickness
Respiratory DamageARDS, pulmonary fibrosis; chronic respiratory issues
Carcinogenic PotentialIncreased cancer risk; elevated inflammatory markers

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented method involves the direct reaction of 2-chloroethanol with thionyl chloride in a 2:1 molar ratio. The general equation is:

2ClCH2CH2OH+SOCl2(ClCH2CH2O)2SO+2HCl2 \, ClCH2CH2OH + SOCl2 \rightarrow (ClCH2CH2O)2SO + 2 \, HCl \uparrow

This reaction proceeds via nucleophilic substitution, where hydroxyl groups of 2-chloroethanol displace chloride ions from thionyl chloride, forming the sulfite ester and gaseous hydrogen chloride.

Solvent Selection and Reaction Conditions

Critical to maximizing yield is the use of a solvent that dissolves reactants but minimizes HCl solubility. Methylene chloride (CH2Cl2CH_2Cl_2) and carbon tetrachloride (CCl4CCl_4) are preferred due to their low polarity and ability to facilitate HCl evolution.

  • Temperature : Reflux conditions (40–45°C for CH2Cl2CH_2Cl_2; 76–80°C for CCl4CCl_4) ensure continuous HCl removal.

  • Addition Rate : Gradual introduction of reactants prevents exothermic runaway. For example, adding 2-chloroethanol at 3–5% of thionyl chloride’s weight per hour achieves 90–95% conversion.

Table 1: Representative Reaction Parameters

SolventTemperature (°C)Yield (%)Purity (%)
Methylene chloride40–4595.6≥97.5
Carbon tetrachloride76–8091.0≥96.0
Chlorobenzene130–13589.5≥95.0

Data adapted from US2553721A and CN1223996A.

Purification and Isolation

Post-reaction, the solvent is distilled under reduced pressure (10–20 mmHg), and the product is collected at 108–110°C. Residual HCl is removed via inert gas sparging.

Alternative Chlorinating Agents

Phosphorus Trichloride (PCl3PCl_3PCl3)

While less common, PCl3PCl_3 can chlorinate thiodiglycol (HOCH2CH2SCH2CH2OHHOCH_2CH_2SCH_2CH_2OH) in a two-step process:

  • Thiodiglycol synthesis: 2HOCH2CH2Cl+Na2SHOCH2CH2SCH2CH2OH+2NaCl2 \, HOCH_2CH_2Cl + Na_2S \rightarrow HOCH_2CH_2SCH_2CH_2OH + 2 \, NaCl

  • Chlorination: 3(HOCH2CH2SCH2CH2OH)+2PCl33(ClCH2CH2SCH2CH2Cl)+2H3PO33 \, (HOCH_2CH_2SCH_2CH_2OH) + 2 \, PCl_3 \rightarrow 3 \, (ClCH_2CH_2SCH_2CH_2Cl) + 2 \, H_3PO_3.
    However, this route predominantly yields bis(2-chloroethyl) sulfide (mustard gas) rather than sulfite, highlighting the specificity of thionyl chloride for sulfite ester formation.

Hydrochloric Acid (HClHClHCl)

Concentrated HCl reacts with thiodiglycol under high-temperature conditions (>100C>100^\circ C), but this method suffers from incomplete conversion (≤75% yield) and requires excess acid.

Industrial-Scale Optimization

Continuous-Flow Reactors

Patents describe continuous processes where 2-chloroethanol and SOCl2SOCl_2 are fed into a reactor with concurrent solvent reflux. This approach reduces side reactions (e.g., diethyl ether formation) and improves throughput.

Catalytic Enhancements

Free radical initiators like benzoyl peroxide (C6H5COO)2O2C_6H_5COO)_2O_2) accelerate sulfite esterification at lower temperatures (80–90°C), though they introduce complexity in post-reaction purification.

Emerging Methodologies

Metal-Organic Frameworks (MOFs)

Recent studies explore fluorescein-encapsulated Zr-BTC MOFs for trace detection of sulfite esters, though these focus on analytical applications rather than synthesis.

Green Chemistry Approaches

Solvent-free mechanochemical methods (e.g., grinding 2-chloroethanol with SOCl2SOCl_2 and K2CO3K_2CO_3) are under investigation but remain experimental .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Bis(2-chloroethyl) sulfite in laboratory settings?

  • This compound should be handled as a potential carcinogen with extreme caution. Researchers must use personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation exposure. Due to its potential to form explosive peroxides upon exposure to air or light, storage containers must be tightly sealed, labeled with inhibition status, and kept in cool, dark conditions .

Q. Which analytical techniques are suitable for characterizing the physicochemical properties of this compound?

  • Key techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and degradation product identification.
  • Nuclear Magnetic Resonance (NMR) for structural confirmation, particularly 1^1H and 13^13C spectra.
  • Differential Scanning Calorimetry (DSC) to determine melting points and thermal stability.
  • Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., sulfite esters). Reference data from authoritative databases like NIST Chemistry WebBook should be used for spectral comparisons .

Q. How can researchers design experiments to assess acute dermal toxicity of this compound?

  • Use in vivo models (e.g., rodents) with controlled exposure durations and concentrations. Apply the compound to shaved dorsal skin under occlusive patches, and monitor for erythema, edema, and necrosis over 72 hours. Include positive controls (e.g., known irritants) and negative controls (vehicle-only). Histopathological analysis of skin biopsies is critical to evaluate cellular damage .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported carcinogenicity data for this compound across different exposure routes?

  • Discrepancies may arise from variations in metabolic activation or tissue-specific uptake. Use toxicokinetic modeling to compare bioavailability via inhalation, oral, and dermal routes. Pair in vitro assays (e.g., Ames test for mutagenicity) with in vivo carcinogenesis studies (e.g., two-year bioassays in rodents). Cross-reference data from regulatory agencies (e.g., EPA, ATSDR) to identify study design flaws or confounding factors .

Q. How can researchers evaluate the environmental persistence of this compound in aquatic systems?

  • Conduct hydrolysis studies under varying pH and temperature conditions, monitoring degradation products via LC-MS. Assess biodegradation using OECD 301 guidelines with activated sludge or sediment microcosms. Environmental half-life calculations should incorporate photolysis rates (via UV-Vis spectroscopy) and adsorption coefficients (e.g., KocK_{oc}) from soil-water partitioning experiments .

Q. What in vitro models are appropriate for studying the molecular mechanisms of this compound-induced genotoxicity?

  • Use human hepatoma (HepG2) cells or primary human lymphocytes to assess DNA damage via comet assays or γ-H2AX foci quantification. Combine with metabolomic profiling to identify reactive intermediates (e.g., chloroethyl radicals). For mechanistic insights, employ siRNA knockdown of DNA repair pathways (e.g., base excision repair) to evaluate susceptibility .

Methodological Considerations

  • Literature Review : Prioritize peer-reviewed studies indexed in SciFinder or Web of Science, filtering for toxicity endpoints (e.g., hepatic effects, immunotoxicity) and exposure routes .
  • Data Validation : Cross-check physicochemical properties (e.g., solubility, log PP) against NIST standards to ensure reproducibility .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines and justify sample sizes via power analysis to minimize unnecessary use .

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